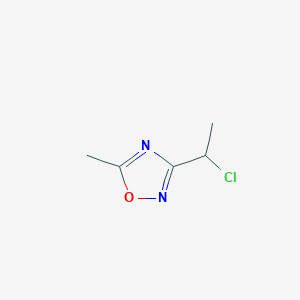
3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole
概要
説明
The compound “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(1-Chloroethyl)-5-methyl” part of the name suggests that there are substituents on the oxadiazole ring: a chloroethyl group at the 3-position and a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of an oxadiazole ring with a chloroethyl group attached at one position and a methyl group attached at another position .Chemical Reactions Analysis
Chloroformates, such as 1-Chloroethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, 1-Chloroethyl chloroformate is a colorless liquid that decomposes slowly in water, forming ethanol, HCl, and CO2 .作用機序
The mechanism of action of 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole is not yet fully understood, but it is believed to involve a nucleophilic attack on the acyl azide by the isocyanate. This leads to the formation of a cyclic intermediate, which then undergoes a Curtius rearrangement to form this compound and an isocyanate byproduct.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it has been shown to have some potential benefits. In laboratory studies, this compound has been shown to have antimicrobial activity, to act as a corrosion inhibitor, and to have flame retardant properties. Additionally, this compound has been shown to have some potential anticancer activity, although further research is needed to confirm these findings.
実験室実験の利点と制限
The advantages of using 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound is a versatile compound that can be used in a variety of applications. The main limitation of using this compound in laboratory experiments is the lack of information regarding its mechanism of action and its biochemical and physiological effects.
将来の方向性
For research on 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential use as an antimicrobial agent, a corrosion inhibitor, a flame retardant, and an anticancer agent. Additionally, research is needed to explore the potential of this compound as a catalyst in the synthesis of polymers, as a ligand in metal complexes, and as a reagent in organic synthesis.
科学的研究の応用
3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole has been studied in a number of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential use as an antimicrobial agent, a corrosion inhibitor, and a flame retardant. Additionally, this compound has been studied as a catalyst in the synthesis of polymers, as a ligand in metal complexes, and as a reagent in organic synthesis.
Safety and Hazards
特性
IUPAC Name |
3-(1-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)9-8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBSPHBDFTEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




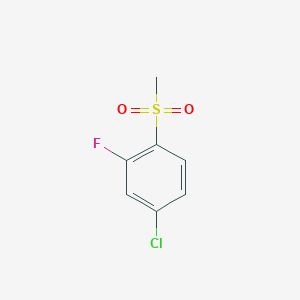
![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)
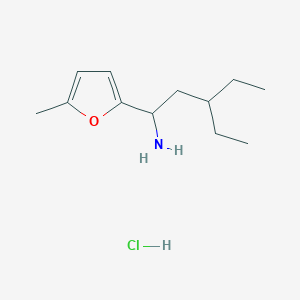

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1489893.png)
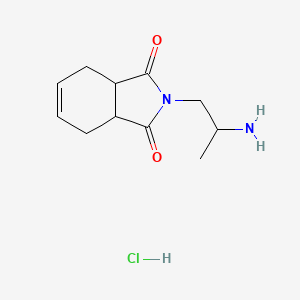
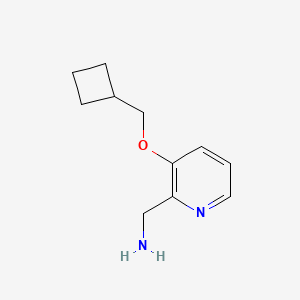



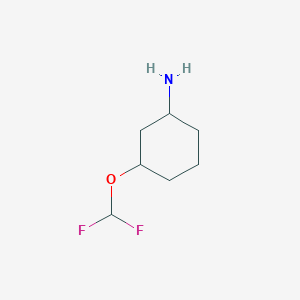
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)